molecular formula C21H16BrN3O5 B11282735 3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11282735
M. Wt: 470.3 g/mol
InChI Key: LUNZWSMGGWQKBA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the bromophenyl and hydroxy-dimethoxyphenyl intermediates.

    Coupling Reaction: These intermediates undergo a coupling reaction to form the pyrazolopyridine core.

    Functional Group Modifications:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s structure suggests potential therapeutic uses, such as in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • 3-(4-Chlorophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 3-(4-Fluorophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of 3-(4-Bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid lies in its specific substituents, which may confer unique properties and applications.

Properties

Molecular Formula

C21H16BrN3O5

Molecular Weight

470.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16BrN3O5/c1-29-15-7-11(8-16(30-2)19(15)26)14-9-13(21(27)28)17-18(24-25-20(17)23-14)10-3-5-12(22)6-4-10/h3-9,26H,1-2H3,(H,27,28)(H,23,24,25)

InChI Key

LUNZWSMGGWQKBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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